Structural Differentiation from eIF4A3-IN-2
eIF4A3-IN-7 selectively binds to the ATP-binding site of eIF4A3, directly preventing ATP hydrolysis necessary for helicase activity . This contrasts with eIF4A3-IN-1 and eIF4A3-IN-2, which bind to a non-ATP, allosteric region of eIF4A3 and inhibit ATPase and helicase activities via a distinct, noncompetitive mechanism [1]. The binding site divergence implies different conformational effects on the eIF4A3 protein and distinct downstream functional consequences for EJC assembly and NMD.
eIF4A3-IN-2 C25H19Br2ClN4O2, MW 602.7
ΔMW 139.22 Da
| Evidence Dimension | Binding site on eIF4A3 protein |
|---|---|
| Target Compound Data | ATP-binding site |
| Comparator Or Baseline | eIF4A3-IN-1 and eIF4A3-IN-2 bind to non-ATP, allosteric site |
| Quantified Difference | Mechanistic difference: ATP-competitive vs. allosteric noncompetitive |
| Conditions | Binding mechanism determination from structural and biochemical characterization |
Why This Matters
Researchers requiring direct competition with ATP binding should select eIF4A3-IN-7, while those studying allosteric modulation should not substitute with this compound.
- [1] TargetMol. eIF4A3-IN-2 Product Page. Available at: https://www.targetmol.cn/search?keyword=eif4a3 View Source
